![molecular formula C12H14N4OS B7523122 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7523122.png)
2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring through a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and methylsulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Introduction of the methylsulfanyl group: This can be done through thiolation reactions using sulfur-containing reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidine ring or the sulfur-containing group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrimidine derivatives.
Substitution products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and have been studied for similar applications.
Methoxyphenyl-substituted pyrimidines: These compounds have similar structural features and may exhibit comparable biological activities.
Uniqueness: 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. Its methoxyphenyl and methylsulfanyl groups may enhance its reactivity and interaction with biological targets compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-17-9-5-3-2-4-8(9)7-18-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZXOIWJFOIXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
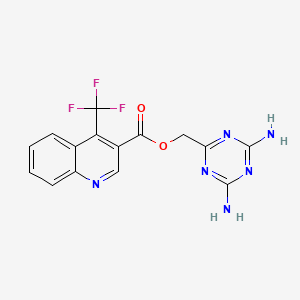
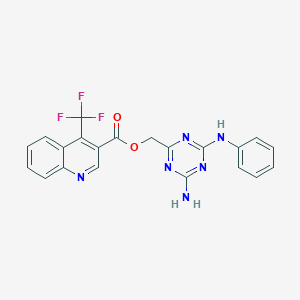
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7523050.png)
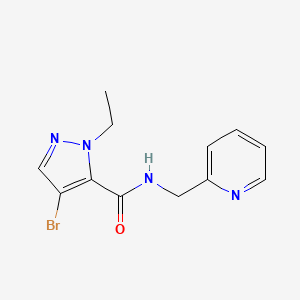
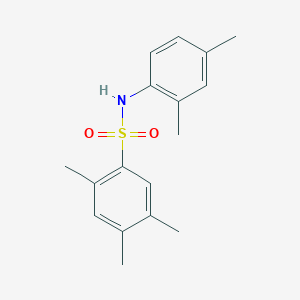
![[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoate](/img/structure/B7523080.png)
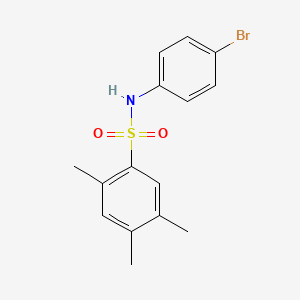
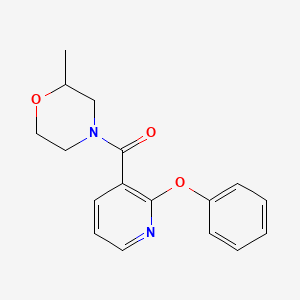
![4-[[4-[(4-Chlorophenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7523120.png)
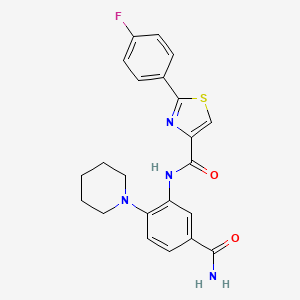
![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7523135.png)
![1-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7523140.png)
![Ethyl 4-[3-(4-sulfamoylphenyl)propanoylamino]benzoate](/img/structure/B7523147.png)
![N-methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7523150.png)
